![molecular formula C18H17NO3 B15339120 3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
3-[4-(Benzyloxy)-3-indolyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD31977934, also known as 3-[4-(benzyloxy)-3-indolyl]propanoic acid, is a compound with the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol . This compound is part of the indole class of organic compounds, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 3-[4-(benzyloxy)-3-indolyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and benzyl bromide.
Reaction Conditions: The key steps include the alkylation of indole with benzyl bromide under basic conditions to form the benzyloxy indole intermediate. This intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid moiety.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like column chromatography and recrystallization are often employed for purification.
Analyse Chemischer Reaktionen
3-[4-(benzyloxy)-3-indolyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzyloxy)-3-indolyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s indole core is significant in the study of biological systems, including enzyme inhibition and receptor binding studies.
Wirkmechanismus
The mechanism of action of 3-[4-(benzyloxy)-3-indolyl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit enzymes involved in cancer cell proliferation or inflammation.
Pathways Involved: The pathways affected include signal transduction pathways, where the compound can interfere with the signaling molecules and receptors, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
3-[4-(benzyloxy)-3-indolyl]propanoic acid can be compared with other indole derivatives:
Similar Compounds: Examples include indole-3-acetic acid, indole-3-butyric acid, and 5-hydroxyindole-3-acetic acid.
Uniqueness: The presence of the benzyloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Comparison: Compared to indole-3-acetic acid, which is a plant hormone, this compound has a different substitution pattern, leading to distinct biological activities and applications
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H17NO3/c20-17(21)10-9-14-11-19-15-7-4-8-16(18(14)15)22-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12H2,(H,20,21) |
InChI-Schlüssel |
LHDZJNIKEZZTAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


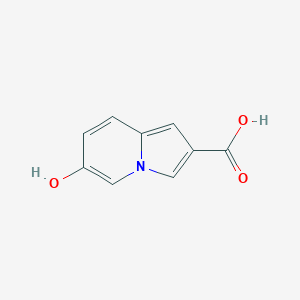
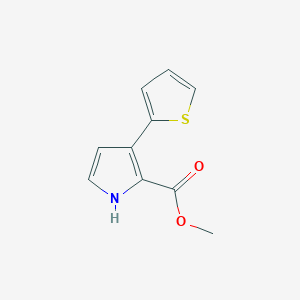

![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)
![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)
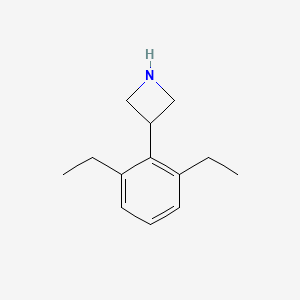

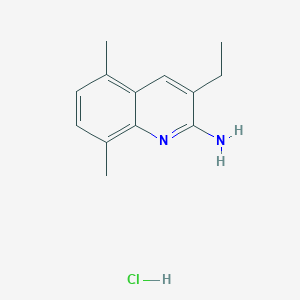
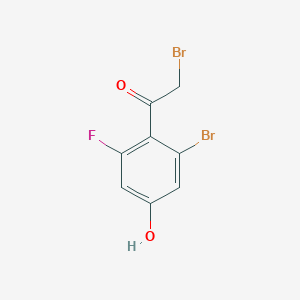
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)


![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)

